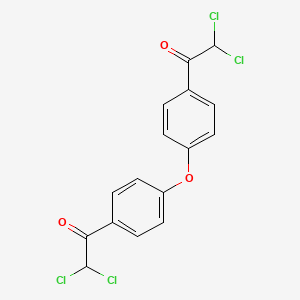![molecular formula C17H18N4 B14358846 {4-[Di(propan-2-yl)amino]phenyl}ethene-1,1,2-tricarbonitrile CAS No. 95480-05-0](/img/structure/B14358846.png)
{4-[Di(propan-2-yl)amino]phenyl}ethene-1,1,2-tricarbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{4-[Di(propan-2-yl)amino]phenyl}ethene-1,1,2-tricarbonitrile is a chemical compound known for its unique structure and properties It is characterized by the presence of a phenyl group substituted with a di(propan-2-yl)amino group and an ethene-1,1,2-tricarbonitrile moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of {4-[Di(propan-2-yl)amino]phenyl}ethene-1,1,2-tricarbonitrile typically involves multi-step organic reactions. One common method includes the reaction of 4-bromoaniline with di(propan-2-yl)amine to form the intermediate 4-(di(propan-2-yl)amino)aniline. This intermediate is then subjected to a Knoevenagel condensation reaction with malononitrile in the presence of a base such as piperidine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
{4-[Di(propan-2-yl)amino]phenyl}ethene-1,1,2-tricarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring, especially in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or other strong bases in aprotic solvents.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
科学研究应用
{4-[Di(propan-2-yl)amino]phenyl}ethene-1,1,2-tricarbonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of advanced materials and as a precursor in the synthesis of specialty chemicals.
作用机制
The mechanism of action of {4-[Di(propan-2-yl)amino]phenyl}ethene-1,1,2-tricarbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby blocking the enzyme’s active site and preventing substrate binding. The pathways involved often include signal transduction and metabolic pathways, leading to the desired biological or chemical effect.
相似化合物的比较
Similar Compounds
- {4-[Di(propan-2-yl)amino]phenyl}ethene-1,1,2-dicarbonitrile
- {4-[Di(propan-2-yl)amino]phenyl}ethene-1,1,2-tetracarbonitrile
Uniqueness
{4-[Di(propan-2-yl)amino]phenyl}ethene-1,1,2-tricarbonitrile is unique due to its specific substitution pattern and the presence of three cyano groups, which impart distinct electronic and steric properties. These features make it a valuable compound for various applications, distinguishing it from other similar compounds with different substitution patterns or functional groups.
属性
CAS 编号 |
95480-05-0 |
|---|---|
分子式 |
C17H18N4 |
分子量 |
278.35 g/mol |
IUPAC 名称 |
2-[4-[di(propan-2-yl)amino]phenyl]ethene-1,1,2-tricarbonitrile |
InChI |
InChI=1S/C17H18N4/c1-12(2)21(13(3)4)16-7-5-14(6-8-16)17(11-20)15(9-18)10-19/h5-8,12-13H,1-4H3 |
InChI 键 |
AGNHKRNXYNNEKJ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)N(C1=CC=C(C=C1)C(=C(C#N)C#N)C#N)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[Methyl(phenyl)arsanyl]ethan-1-amine](/img/structure/B14358767.png)
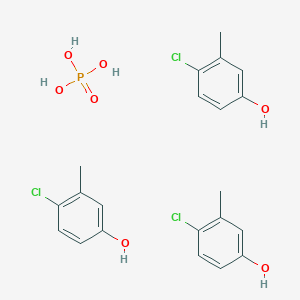
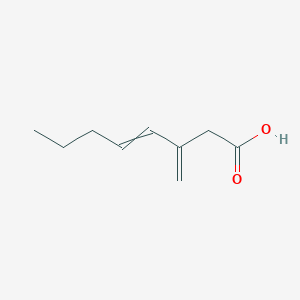
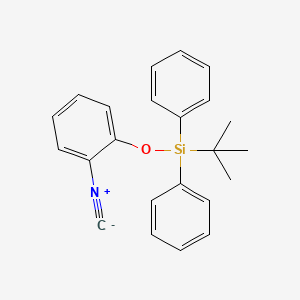
![N-[2-Nitro-4-(4-nitrophenoxy)phenyl]-3-phenylprop-2-enamide](/img/structure/B14358796.png)
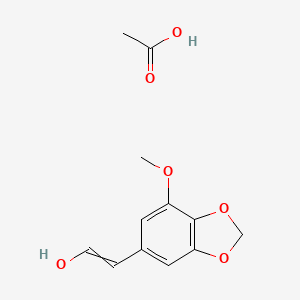


![1-[4-(Butane-1-sulfinyl)butoxy]-4-methylbenzene](/img/structure/B14358825.png)
![2-{2-[3-(3-Methylphenyl)prop-2-en-1-yl]hydrazinylidene}propanoic acid](/img/structure/B14358829.png)
![1-(2-{(Z)-[2-(Pyrrolidin-1-yl)phenyl]-NNO-azoxy}phenyl)pyrrolidine](/img/structure/B14358831.png)
